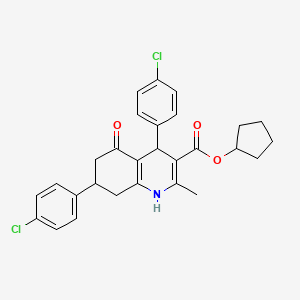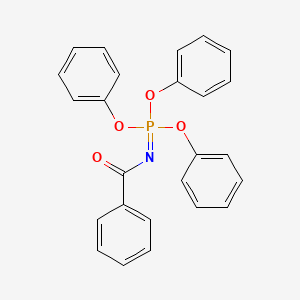![molecular formula C28H26F3N3O4S2 B14949774 4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B14949774.png)
4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide is a complex organic compound that features a variety of functional groups, including a benzodioxole ring, a trifluoromethyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents might include trifluoromethylphenyl derivatives, thiazole precursors, and sulfonamide reagents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such complex compounds usually requires optimization of the synthetic route to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under strong oxidizing conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine-substituted compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the trifluoromethyl group often enhances the biological activity of pharmaceutical compounds.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide
- 4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of compounds.
Properties
Molecular Formula |
C28H26F3N3O4S2 |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
4-[3-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C28H26F3N3O4S2/c1-3-33(4-2)40(35,36)23-11-9-20(10-12-23)24-17-39-27(32-22-7-5-6-21(15-22)28(29,30)31)34(24)16-19-8-13-25-26(14-19)38-18-37-25/h5-15,17H,3-4,16,18H2,1-2H3 |
InChI Key |
MAWGELFOGJMLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B14949693.png)
![[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate](/img/structure/B14949707.png)

![N'-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14949714.png)
![3,4-dichloro-N-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14949722.png)
![(5E)-7-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949728.png)
![6-benzyl-3-[(2E)-2-heptylidenehydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B14949729.png)
![9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B14949742.png)
![N-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B14949745.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(methoxymethyl)-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14949757.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethylbenzenesulfonate](/img/structure/B14949762.png)
![5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B14949770.png)
